molecular formula C17H23FN4O2S B10981541 4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide

4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B10981541
M. Wt: 366.5 g/mol
InChI Key: HHFMMWAUEHSELA-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a thiomorpholine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is incorporated through the reaction of thiomorpholine with appropriate electrophiles, such as haloalkanes or acyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It may bind to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.

    Inhibit Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, affecting cellular processes and functions.

    Modulate Ion Channels: It may influence ion channel activity, altering cellular excitability and communication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid
  • 6-(4-fluorophenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one

Uniqueness

4-(4-fluorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring, fluorophenyl group, and thiomorpholine moiety contribute to its versatility and potential in various research applications.

Properties

Molecular Formula

C17H23FN4O2S

Molecular Weight

366.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(2-oxo-2-thiomorpholin-4-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H23FN4O2S/c18-14-1-3-15(4-2-14)20-5-7-22(8-6-20)17(24)19-13-16(23)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,19,24)

InChI Key

HHFMMWAUEHSELA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)N3CCSCC3

Origin of Product

United States

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